Anthopleurin-A

Description

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3R)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C215H326N62O67S6/c1-19-106(14)171(207(337)232-81-161(294)239-130(63-111-44-48-117(287)49-45-111)188(318)264-150(96-349)202(332)267-147(93-346)198(328)243-123(37-24-26-52-216)177(307)235-85-168(303)304)271-212(342)174(110(18)286)273-206(336)153-41-30-56-275(153)165(298)83-233-178(308)133(67-115-76-223-98-236-115)246-175(305)107(15)238-183(313)125(38-25-27-53-217)244-199(329)146(92-345)265-192(322)136(70-157(220)290)251-191(321)134(68-116-77-224-99-237-116)250-189(319)131(65-113-74-226-121-35-22-20-33-119(113)121)240-159(292)79-229-181(311)141(87-279)260-205(335)155-43-32-58-277(155)214(344)151(97-350)242-162(295)80-230-182(312)142(88-280)259-204(334)154-42-31-57-276(154)213(343)139(64-112-46-50-118(288)51-47-112)256-185(315)126(59-100(2)3)247-190(320)132(66-114-75-227-122-36-23-21-34-120(114)122)249-184(314)128(61-102(6)7)254-210(340)172(108(16)284)269-163(296)82-231-180(310)140(86-278)257-186(316)129(62-103(8)9)255-211(341)173(109(17)285)272-194(324)135(69-156(219)289)241-160(293)78-228-176(306)124(39-28-54-225-215(221)222)245-209(339)170(105(12)13)270-197(327)145(91-283)261-203(333)152-40-29-55-274(152)164(297)84-234-179(309)137(71-166(299)300)252-195(325)143(89-281)258-193(323)138(72-167(301)302)253-201(331)148(94-347)263-187(317)127(60-101(4)5)248-200(330)149(95-348)266-196(326)144(90-282)262-208(338)169(104(10)11)268-158(291)73-218/h20-23,33-36,44-51,74-77,98-110,123-155,169-174,226-227,278-288,345-350H,19,24-32,37-43,52-73,78-97,216-218H2,1-18H3,(H2,219,289)(H2,220,290)(H,223,236)(H,224,237)(H,228,306)(H,229,311)(H,230,312)(H,231,310)(H,232,337)(H,233,308)(H,234,309)(H,235,307)(H,238,313)(H,239,294)(H,240,292)(H,241,293)(H,242,295)(H,243,328)(H,244,329)(H,245,339)(H,246,305)(H,247,320)(H,248,330)(H,249,314)(H,250,319)(H,251,321)(H,252,325)(H,253,331)(H,254,340)(H,255,341)(H,256,315)(H,257,316)(H,258,323)(H,259,334)(H,260,335)(H,261,333)(H,262,338)(H,263,317)(H,264,318)(H,265,322)(H,266,326)(H,267,332)(H,268,291)(H,269,296)(H,270,327)(H,271,342)(H,272,324)(H,273,336)(H,299,300)(H,301,302)(H,303,304)(H4,221,222,225)/t106-,107-,108+,109+,110+,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,169-,170-,171-,172-,173-,174-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHLNFQWPLNLQG-OWIWTKNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C(CO)NC(=O)C7CCCN7C(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C8CCCN8C(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C215H326N62O67S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209725 | |

| Record name | Anthopleurin-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

5044 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60880-63-9 | |

| Record name | Anthopleurin-A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060880639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthopleurin-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60880-63-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Isolation of Anthopleurin-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Anthopleurin-A (AP-A), a potent cardiotonic polypeptide derived from the sea anemone Anthopleura xanthogrammica. This document details the experimental protocols for its purification, summarizes key quantitative data, and illustrates the underlying molecular mechanisms and experimental workflows.

Introduction: Discovery of a Novel Cardiotonic Agent

This compound is a polypeptide toxin first isolated from the sea anemones Anthopleura xanthogrammica and Anthopleura elegantissima.[1][2] These marine organisms utilize Anthopleurin toxins for defense and as an alarm pheromone.[1] Initial investigations into the bioactivity of crude aqueous-ethanolic extracts of these sea anemones revealed potent cardiotoxicity in rats and a powerful positive inotropic (contractility-enhancing) effect with no significant chronotropic (heart rate-altering) effect.[1] This unique pharmacological profile spurred further research, leading to the isolation of several isoforms, including this compound, -B, and -C.[1] AP-A, a 49-amino acid polypeptide with three disulfide bridges, has garnered significant interest as a potential therapeutic agent and a valuable tool for studying cardiac physiology due to its potent and selective action on cardiac muscle.[3][4] On a molar basis, AP-A has been shown to be over 200 times more potent than digoxin in increasing the force of contraction in isolated cat heart papillary muscles.[5][6]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a synthesized representation of the methods described in the scientific literature for the isolation and purification of this compound from Anthopleura xanthogrammica.

2.1.1. Extraction of Crude Venom

-

Homogenization: Whole sea anemones or their tentacles are homogenized in a suitable buffer, such as aqueous ethanol.[1][7] This process disrupts the nematocysts (stinging organelles) to release the toxins.[7][8]

-

Centrifugation: The homogenate is centrifuged to pellet cellular debris.

-

Supernatant Collection: The resulting supernatant, containing the crude venom extract, is carefully collected for further purification.

2.1.2. Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound from the crude extract.

-

Gel Filtration Chromatography:

-

The crude extract is first subjected to gel filtration chromatography (e.g., using Sephadex G-50).

-

This step separates molecules based on their size, providing an initial fractionation of the venom components.

-

-

Ion-Exchange Chromatography:

-

Fractions showing cardiotonic activity from the gel filtration step are pooled and applied to an ion-exchange chromatography column (e.g., DEAE-cellulose).

-

This technique separates molecules based on their net charge, further purifying the polypeptide toxins.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The final purification step involves RP-HPLC.

-

This high-resolution technique separates molecules based on their hydrophobicity, yielding highly purified this compound.

-

References

- 1. Cardiotonic polypeptides from Anthopleura xanthogrammica (Brandt) and A. elegantissima (Brandt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anthopleurin - Wikipedia [en.wikipedia.org]

- 3. Amino acid sequence of the Anthopleura xanthogrammica heart stimulant, anthopleurin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino acid sequence of the Anthopleura xanthogrammica heart stimulant, anthopleurin-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cardiotonic effects of this compound, a polypeptide from a sea anemone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel peptide neurotoxins from sea anemone species [imrpress.com]

- 8. Peptide Toxins in Sea Anemones: Structural and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Anthopleurin-A: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Anthopleurin-A (AP-A) is a potent polypeptide cardiotonic agent and neurotoxin isolated from sea anemones.[1] It belongs to a family of toxins that modulate the function of voltage-gated sodium channels, making it a valuable tool for studying ion channel physiology and a potential lead compound in the development of novel cardiac therapies.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its biological source, biochemical properties, mechanism of action, and the experimental protocols used for its study.

Biological Source

This compound is primarily isolated from the venom of two species of sea anemones commonly found along the rocky shores of the Pacific Ocean:

-

Anthopleura elegantissima (Aggregating Anemone)[3]

In these organisms, Anthopleurin functions not only as a toxin for predation and defense but also as an alarm pheromone to warn nearby anemones of danger.[3][4] The highest concentrations of the toxin are found in the body column, which is exposed to predators.[3]

Biochemical and Biophysical Properties

This compound is a water-soluble polypeptide characterized by a stable structure maintained by three disulfide bridges.[3] Its structure is predominantly composed of four short strands of antiparallel beta-sheets.[3][5]

| Property | Value | Reference |

| Molecular Weight | 5138 Da | [3] |

| Amino Acid Residues | 49 | [1][3] |

| Disulfide Bridges | Cys4-Cys46, Cys6-Cys36, Cys29-Cys47 | [3] |

| Structure | Four-stranded antiparallel β-sheet with a flexible loop | [5] |

| Isoelectric Point (pI) | Basic (pI ~ 9.2 for Type II cytolysins) | [6] |

| Conformational Isomerism | Exists in multiple conformations due to cis-trans isomerization about the Gly 40–Pro 41 peptide bond. | [7] |

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

This compound exerts its physiological effects by binding to neurotoxin receptor site 3 on the extracellular side of voltage-gated sodium channels (NaV).[2][8] This interaction does not block the channel pore but rather modifies its gating properties, specifically by slowing the inactivation process.[2][9]

This delayed inactivation prolongs the open state of the sodium channel during membrane depolarization, leading to an increased influx of sodium ions.[2][9] In cardiac myocytes, this sustained sodium current enhances myocardial contractility, producing a positive inotropic effect.[1][10] this compound shows a higher affinity for cardiac NaV isoforms (specifically Nav1.5) compared to neuronal isoforms.[11]

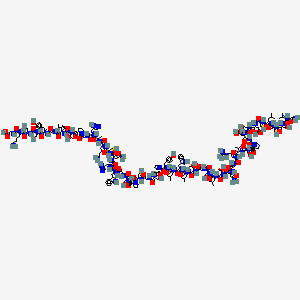

Signaling Pathway of this compound Action

Caption: this compound binds to Site 3 on NaV channels, slowing inactivation and increasing Na+ influx.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from sea anemone tissues is a multi-step process involving initial extraction followed by several chromatographic purification stages.[12][13]

Protocol Overview:

-

Homogenization: Whole sea anemones or specific tissues are homogenized in a buffer solution (e.g., watery-methanolic extract) to create a crude extract.[12][14]

-

Initial Separation: The crude extract is subjected to initial separation techniques to remove bulk contaminants. This often involves:

-

Centrifugation: To pellet insoluble cellular debris.

-

Dialysis: Using a membrane with a specific molecular weight cutoff (e.g., 3500 Da) to remove small molecules and salts.[13]

-

-

Ion Exchange Chromatography: The dialyzed extract is passed through an anion exchange column (e.g., QAE-Sephadex A25).[13] Proteins are eluted using a salt gradient, separating them based on their net charge.

-

Gel Filtration Chromatography: Fractions containing the toxin are further purified by size exclusion chromatography (e.g., Sephadex G50) to separate proteins based on their molecular size.[13]

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reverse-phase HPLC (RP-HPLC) on a C18 column.[13] This separates the different isoforms of Anthopleurin with high resolution.

-

Purity Verification: The purity of the final product is confirmed using techniques like SDS-PAGE and mass spectrometry.[1][15]

Isolation and Purification Workflow

Caption: A generalized workflow for the isolation and purification of this compound from sea anemones.

Electrophysiological Analysis using Voltage-Clamp

The functional effects of this compound on voltage-gated sodium channels are quantified using the voltage-clamp technique, often applied to isolated single cells.[8][16]

Protocol Overview:

-

Cell Preparation: Single cardiac myocytes (e.g., canine cardiac Purkinje cells) or neuroblastoma cells are enzymatically isolated and prepared for electrophysiological recording.[8][13]

-

Patch-Clamp Setup: A whole-cell patch-clamp configuration is established. A glass micropipette filled with an appropriate intracellular solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

-

Control Recording: Baseline sodium currents (INa) are recorded. The cell membrane is held at a negative holding potential (e.g., -80 mV) and then stepped to various depolarizing potentials to elicit INa. Key parameters measured include:

-

Peak current amplitude.

-

Time to peak current.

-

Time course of current inactivation.

-

Voltage-dependence of activation and inactivation.

-

-

Application of this compound: A known concentration of AP-A (e.g., 1 x 10-8 M) is applied to the extracellular solution bathing the cell.[17]

-

Post-Toxin Recording: After application of the toxin, the same voltage protocols are applied. The effects of AP-A are quantified by comparing the pre- and post-toxin recordings. The primary observed effect is a marked prolongation of the decay of the sodium current, indicating slowed inactivation.[8][18]

Quantitative Effects on Sodium Channel Gating

Studies using voltage-clamp techniques have provided quantitative data on how this compound modifies sodium channel kinetics in cardiac cells.

| Parameter | Control | After this compound | Reference |

| Peak Conductance Half-Point (V1/2) | - | Minor hyperpolarizing shift of 2.5 ± 1.7 mV | [8][16] |

| Steady-State Inactivation (h∞) | - | Depolarizing shift of 1.9 ± 0.8 mV | [8][16] |

| Fast Time Constant of Recovery from Inactivation | 4.1 ± 0.3 ms | 6.0 ± 1.1 ms | [18] |

| Slow Time Constant of Recovery from Inactivation | 66.2 ± 6.5 ms | 188.9 ± 36.4 ms | [18] |

Therapeutic Implications

The potent positive inotropic effect of this compound has led to its investigation as a potential therapeutic agent for heart failure.[1][4] It enhances the force of myocardial contraction without significantly altering the heart rhythm.[4][17] Studies have shown that AP-A has a higher therapeutic index than digitalis glycosides like digoxin, suggesting a potentially wider margin of safety.[1][10] Its unique mechanism of action, targeting the sodium channel to modulate contractility, presents a novel approach compared to traditional inotropic drugs.[1]

References

- 1. Synthesis of the cardiac inotropic polypeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cnidarian Toxins Acting on Voltage-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthopleurin - Wikipedia [en.wikipedia.org]

- 4. Anthopleura xanthogrammica (giant green anemone) | INFORMATION | Animal Diversity Web [animaldiversity.org]

- 5. researchgate.net [researchgate.net]

- 6. Sea Anemone Toxins: A Structural Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.monash.edu [research.monash.edu]

- 8. Modification of inactivation in cardiac sodium channels: ionic current studies with this compound toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cardiotonic effects of this compound, a polypeptide from a sea anemone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Discovery of novel peptide neurotoxins from sea anemone species [imrpress.com]

- 13. Isolation and characterisation of five neurotoxic and cardiotoxic polypeptides from the sea anemone Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. article.imrpress.com [article.imrpress.com]

- 15. Purification procedure for the isolation of a P-I metalloprotease and an acidic phospholipase A2 from Bothrops atrox snake venom - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Electrical and mechanical effects of this compound, a polypeptide from a sea anemone, on isolated rabbit ventricular muscle under conditions of hypoxia and glucose-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modification of cardiac Na+ channels by this compound: effects on gating and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isolation of Toxins from Anthopleura xanthogrammica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating, purifying, and characterizing peptide toxins from the giant green sea anemone, Anthopleura xanthogrammica. The protocols detailed herein are synthesized from established scientific literature and are intended to serve as a foundational resource for researchers in pharmacology, toxicology, and drug discovery.

Introduction

The sea anemone Anthopleura xanthogrammica is a rich source of bioactive peptides, most notably the Anthopleurins, which are potent modulators of voltage-gated sodium channels. These toxins, including Anthopleurin-A (ApA) and Anthopleurin-B (ApB), have been instrumental as pharmacological tools for studying the structure and function of ion channels. Their cardiotonic and neurotoxic properties also make them intriguing candidates for therapeutic development. This guide outlines the critical steps for the successful isolation and characterization of these valuable compounds.

Toxin Profiles and Quantitative Data

Several toxins have been isolated and characterized from Anthopleura xanthogrammica. The most prominent are the Type 1 sodium channel toxins, this compound and Anthopleurin-B. More recent molecular approaches have identified additional novel isoforms.

| Toxin Name | Molecular Weight (Da) | Amino Acid Residues | Disulfide Bridges | Target | Pharmacological Effect | Potency |

| This compound (ApA) | ~5500 | 49 | 3 | Voltage-gated Na+ channels (cardiac isoforms) | Positive inotropic effect, prolongs action potential | Geometric mean lethal dose (dogs): 19.3 µg/kg i.v.[1] |

| Anthopleurin-B (ApB) | 5183 | 49 | 3 | Voltage-gated Na+ channels (cardiac and neuronal isoforms) | Potent heart stimulant | Approximately 12.5-fold more potent than ApA[2] |

| PCR2-10 (Novel 47-residue toxin) | Not specified | 47 | Not specified | Voltage-gated Na+ channels | Enhances veratridine-dependent sodium uptake | K0.5 of 329 nM (RT4-B cells) and 1354 nM (N1E-115 cells)[3] |

| PCR3-7 (Novel 49-residue toxin) | Not specified | 49 | Not specified | Voltage-gated Na+ channels | Enhances veratridine-dependent sodium uptake | K0.5 of 47 nM (RT4-B cells) and 108 nM (N1E-115 cells)[3] |

| AX-I (Neurotoxic protein) | Not specified | Not specified | Not specified | Not specified | Neurotoxic | Not specified |

Experimental Protocols

The isolation of toxins from Anthopleura xanthogrammica typically involves a multi-step process encompassing initial extraction followed by a series of chromatographic purifications.

Extraction of Crude Venom

The initial step involves the extraction of the crude venom from the sea anemone tissues. Homogenization is a commonly employed method.

Protocol:

-

Tissue Collection: Collect specimens of Anthopleura xanthogrammica. The whole organism can be used for extraction.

-

Homogenization: Homogenize the collected tissue in a suitable buffer. A common choice is an aqueous-ethanolic solution to precipitate some unwanted proteins while keeping the peptide toxins in solution. Alternatively, a simple phosphate buffer can be used.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for a sufficient duration to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the crude venom extract. This extract can be lyophilized for long-term storage or directly subjected to the next purification step.

Gel Filtration Chromatography

Gel filtration, or size-exclusion chromatography, is an effective initial step to separate the low molecular weight peptide toxins from larger proteins and other macromolecules.

Protocol:

-

Column Preparation: Equilibrate a Sephadex G-50 column with a suitable buffer, such as 0.1 M ammonium acetate (pH 7.0).

-

Sample Loading: Dissolve the lyophilized crude extract in the equilibration buffer and apply it to the column.

-

Elution: Elute the column with the equilibration buffer at a constant flow rate.

-

Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to detect protein elution.

-

Activity Assay: Screen the collected fractions for the desired biological activity (e.g., toxicity to crabs or mice, or in vitro assays on isolated heart muscle). Pool the active fractions.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used to separate the various peptide toxins based on their hydrophobicity.

Protocol:

-

Column: Utilize a C18 reverse-phase column.

-

Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound peptides. A typical gradient might be from 5% to 60% Mobile Phase B over 60 minutes.

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

Fraction Collection and Analysis: Collect the peaks and subject them to biological activity assays and further characterization, such as mass spectrometry and amino acid sequencing.

Molecular Biology Approach: Recombinant Toxin Production

An alternative to isolation from the natural source is the recombinant expression of the toxins. This approach allows for the production of large quantities of specific toxins and facilitates site-directed mutagenesis studies.

Protocol Overview:

-

Gene Synthesis/Cloning: Synthesize the gene encoding the desired toxin (e.g., Anthopleurin-B) or amplify it from a cDNA library prepared from Anthopleura xanthogrammica tentacles.

-

Vector Ligation: Clone the gene into a suitable expression vector, often as a fusion protein with a tag for purification (e.g., thioredoxin).

-

Transformation: Transform the expression vector into a suitable host, such as E. coli.

-

Expression: Induce the expression of the fusion protein.

-

Purification: Purify the fusion protein using affinity chromatography.

-

Cleavage and Refolding: Cleave the fusion tag and refold the toxin to its native conformation, which may involve the use of a glutathione redox couple to facilitate correct disulfide bond formation.

-

Final Purification: Purify the recombinant toxin to homogeneity using RP-HPLC.

Mandatory Visualizations

Experimental Workflow for Toxin Isolation

Caption: Workflow for the isolation and purification of toxins from Anthopleura xanthogrammica.

Signaling Pathway of Anthopleurin Action on Voltage-Gated Sodium Channels

References

- 1. researchgate.net [researchgate.net]

- 2. Persistent sodium currents induced by this compound and their relationship to early afterdepolarizations in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of novel sodium channel toxins from the sea anemone Anthopleura xanthogrammica - PubMed [pubmed.ncbi.nlm.nih.gov]

Anthopleurin-A: A Deep Dive into Structure and Cardiotonic Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Anthopleurin-A (AP-A) is a potent polypeptide cardiotonic agent isolated from the sea anemone Anthopleura xanthogrammica. Belonging to the family of sea anemone toxins, AP-A has garnered significant interest within the scientific community for its selective action on cardiac tissue, presenting a potential therapeutic avenue for cardiac insufficiencies. This technical guide provides a comprehensive overview of the structure and function of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Molecular Structure of this compound

This compound is a 49-amino acid polypeptide characterized by a compact and stable three-dimensional structure. This stability is largely conferred by the presence of three disulfide bridges.

Primary and Secondary Structure

The primary structure of AP-A consists of a single polypeptide chain of 49 amino acid residues. Its secondary structure is dominated by a four-stranded antiparallel β-sheet. This β-sheet motif is a common feature among sea anemone toxins and is crucial for the molecule's overall fold and function.

Tertiary Structure and Conformational Heterogeneity

The tertiary structure of this compound in aqueous solution has been elucidated using nuclear magnetic resonance (NMR) spectroscopy.[1][2][3][4] The molecule adopts a compact fold with the four β-strands connected by loops. A notable feature of AP-A's structure is its conformational heterogeneity in solution, which arises from cis-trans isomerization about the Gly40-Pro41 peptide bond.[2] High-field NMR has revealed the presence of both major and minor conformers, which may have implications for its binding kinetics and biological activity.[2]

Mechanism of Action and Physiological Function

This compound exerts its primary physiological effect by modulating the function of voltage-gated sodium channels (NaV), with a pronounced selectivity for the cardiac isoform, NaV1.5.

Interaction with Voltage-Gated Sodium Channels

AP-A binds to the extracellular receptor site 3 of the α-subunit of voltage-gated sodium channels. This binding slows the inactivation of the channel, leading to a prolonged influx of sodium ions during the action potential. This toxin retains a remarkable ability to discriminate between the cardiac (NaV1.5) and neuronal sodium channels.[5]

Positive Inotropic Effect on Cardiac Muscle

The prolonged sodium influx caused by AP-A leads to an increase in intracellular calcium concentration via the sodium-calcium exchanger. This elevation in intracellular calcium enhances the force of myocardial contraction, resulting in a potent positive inotropic effect.[6] Notably, this increase in contractility is not typically accompanied by an increase in heart rate.[6] At nanomolar concentrations, AP-A enhances myocardial contractility without affecting automaticity.[7]

Electrophysiological Effects

Electrophysiological studies have demonstrated that this compound significantly prolongs the duration of the cardiac action potential, a direct consequence of the slowed sodium channel inactivation.[8][9] This effect is particularly evident in ventricular myocytes.

Quantitative Data

The following tables summarize the key quantitative data regarding the binding affinity and physiological effects of this compound.

| Parameter | Value | Channel Isoform | Method | Reference |

| Binding Affinity | ||||

| Kd | 2.5 nM | Cardiac (NaV1.5) | Electrophysiology | [5] |

| Kd | 120 nM | Neuronal | Electrophysiology | [5] |

| Kd | 14 nM | Cardiac (NaV1.5) | Ion Flux | [5] |

| Kd | 400 nM | Neuronal | Ion Flux | [5] |

| Inotropic Effect | ||||

| Effective Concentration | > 3 x 10-9 M | Guinea-pig vas deferens | Contraction Assay | [10] |

| Effective Concentration | 0.2 x 10-8 M | Cat heart papillary muscles | Contraction Assay | [11] |

| Electrophysiological Effects | ||||

| Inactivation Time Constant (τh) | 1.5 msec (Control) -> 21 msec (AP-A) | Neonatal rat ventricular myocytes | Whole-cell patch clamp | [8] |

| Peak Na+ Current | 0.7 nA (Control) -> 1.3 nA (AP-A) | Neonatal rat ventricular myocytes | Whole-cell patch clamp | [8] |

| Increase in Peak Na+ Conductance | 38% | Guinea pig ventricular myocytes | Whole-cell patch clamp | [9] |

Table 1: Binding Affinity and Functional Effects of this compound.

| Animal Model | Preparation | Effect | Concentration | Reference |

| Dog | Conscious | Increased LV dP/dt max | 2 µg/kg i.v. | [11][12] |

| Dog | Anesthetized | Increased myocardial contractile force by 25% | 2.6 µg/kg | [11] |

| Cat | Isolated heart papillary muscle | Increased force of contraction | 0.2 x 10-8 M | [11] |

| Guinea-pig | Atria and ventricles | Increased action potential duration | 5 x 10-9 M | [6] |

| Rat, Rabbit, Guinea-pig, Cat | Isolated cardiac muscles | Positive inotropic effect | Not specified | [6] |

Table 2: In Vivo and Ex Vivo Effects of this compound.

Experimental Protocols

Determination of 3D Structure by NMR Spectroscopy

The three-dimensional structure of this compound in solution was determined using high-field nuclear magnetic resonance (NMR) spectroscopy.

Methodology:

-

Sample Preparation: Lyophilized this compound is dissolved in an aqueous buffer, typically at a pH that mimics physiological conditions.

-

NMR Data Acquisition: A series of two-dimensional NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the amino acid sequence of AP-A.[1][3]

-

Structure Calculation: The distance constraints obtained from NOESY spectra, along with dihedral angle constraints from coupling constants, are used as input for structure calculation algorithms (e.g., distance geometry and simulated annealing) to generate an ensemble of 3D structures consistent with the experimental data.

Whole-Cell Patch Clamp Electrophysiology

The effects of this compound on the electrophysiological properties of cardiac myocytes are studied using the whole-cell patch-clamp technique.[13][14]

Methodology:

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat).[9]

-

Pipette Preparation: Glass micropipettes with a tip diameter of ~1-2 µm are fabricated and filled with an intracellular solution mimicking the ionic composition of the cell's interior.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Data Recording: The cell is voltage-clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit sodium currents. The currents are recorded in the absence and presence of this compound in the extracellular solution.

-

Data Analysis: The recorded currents are analyzed to determine the effects of AP-A on parameters such as peak current amplitude, inactivation kinetics, and voltage-dependence of activation and inactivation.

Measurement of Inotropic Effect

The positive inotropic effect of this compound is quantified by measuring the contractile force of isolated cardiac muscle preparations, such as papillary muscles.[15]

Methodology:

-

Tissue Preparation: Papillary muscles are dissected from the ventricles of animal hearts (e.g., cat, guinea pig) and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and oxygenated.

-

Stimulation: The muscle is electrically stimulated at a fixed frequency to elicit regular contractions.

-

Force Measurement: The isometric contractile force is measured using a force transducer and recorded.

-

Drug Application: After a stabilization period, this compound is added to the organ bath in increasing concentrations.

-

Data Analysis: The change in contractile force is measured at each concentration to determine the dose-response relationship and calculate parameters such as the EC50.

Signaling Pathway

The positive inotropic effect of this compound is mediated by a well-defined signaling pathway initiated by its interaction with cardiac voltage-gated sodium channels.

Conclusion

This compound stands out as a fascinating and potent cardiotonic polypeptide. Its well-defined structure, selective mechanism of action on cardiac sodium channels, and resultant positive inotropic effect make it a valuable tool for cardiovascular research. The detailed understanding of its structure-function relationship, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further investigation into its therapeutic potential and for the design of novel cardiotonic drugs.

References

- 1. Sequential 1H-NMR assignments and secondary structure of the sea anemone polypeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple conformations of the sea anemone polypeptide this compound in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific assignment of resonances in the 1H nuclear magnetic resonance spectrum of the polypeptide cardiac stimulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural abundance carbon-13 nuclear magnetic resonance study of this compound, a cardiac stimulant from the sea anemone Anthopleura xanthogrammica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. A polypeptide (AP-A) from sea anemone (Anthopleura xanthogrammica) with potent positive inotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of the cardiac inotropic polypeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Persistent sodium currents induced by this compound and their relationship to early afterdepolarizations in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.northwestern.edu [scholars.northwestern.edu]

- 10. Excitatory effect of a new polypeptide (anthopleurin-B) from sea anemone on the guinea-pig vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiotonic effects of this compound, a polypeptide from a sea anemone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of this compound on cardiac dynamics in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. profiles.wustl.edu [profiles.wustl.edu]

- 14. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential effects of paclitaxel and derivatives on guinea pig isolated heart and papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Anthopleurin-A: A Technical Guide to its Polypeptide Sequence, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthopleurin-A (AP-A) is a potent cardiotonic polypeptide isolated from the sea anemone Anthopleura xanthogrammica. As a Type 1 sea anemone toxin, it selectively targets voltage-gated sodium channels (Nav), representing a valuable tool for cardiovascular research and a potential lead compound for the development of novel inotropic agents. This technical guide provides an in-depth overview of the this compound polypeptide, including its sequence, structure, mechanism of action, and the experimental protocols used for its characterization.

Polypeptide Sequence and Physicochemical Properties

This compound is a single-chain polypeptide consisting of 49 amino acid residues. Its primary structure is characterized by the presence of six cysteine residues that form three disulfide bridges, crucial for its tertiary structure and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | GVSCLCDSDGPSVRGNTLSGTLWLYPSGCPSGWHNCKAHGPTIGWCCKQ | |

| Molecular Weight | 5184 Da | |

| Number of Residues | 49 | |

| Disulfide Bridges | Cys4-Cys46, Cys6-Cys36, Cys29-Cys47 |

The polypeptide's compact, β-sheet-rich structure is essential for its interaction with the voltage-gated sodium channel.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

This compound exerts its physiological effects by binding to receptor site 3 on the extracellular loop of the S3-S4 linker in domain IV of voltage-gated sodium channels. This binding traps the voltage sensor in its activated state, thereby inhibiting the fast inactivation of the channel. The prolonged sodium influx during an action potential leads to an increase in intracellular calcium concentration, resulting in a positive inotropic effect on cardiac muscle.

Signaling pathway of this compound action on a cardiomyocyte.

Quantitative Data on Biological Activity

This compound exhibits a notable selectivity for the cardiac sodium channel isoform (Nav1.5) over neuronal isoforms. Its effects have been quantified through various electrophysiological and binding assays.

Table 2: Electrophysiological Effects of this compound on Cardiac Myocytes

| Parameter | Control | This compound (50-100 nM) | Reference |

| Peak Na+ Current (INa) | Normalized to 1 | Increased | |

| Time Constant of Inactivation (τh) | ~1.1 ms | Significantly increased | |

| Steady-State Inactivation (V1/2) | No significant change | Positive shift | |

| Action Potential Duration (APD) | Normal | Markedly prolonged |

Table 3: Binding Affinities of this compound for Voltage-Gated Sodium Channel Isoforms

| Channel Isoform | Apparent Kd | Reference |

| Cardiac (Nav1.5) | 2.5 nM | |

| Neuronal (rat brain) | 120 nM |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Anthopleura xanthogrammica. Specific details may vary based on the original literature.

Workflow for the purification of this compound.

Methodology:

-

Extraction: Homogenize fresh or frozen Anthopleura xanthogrammica tissue in an aqueous ethanol solution.

-

Clarification: Centrifuge the homogenate to pellet insoluble material.

-

Concentration: Reduce the volume of the supernatant, typically using rotary evaporation, to concentrate the crude extract.

-

Gel Filtration Chromatography: Apply the concentrated extract to a gel filtration column (e.g., Sephadex G-50) to separate components based on size. Collect fractions and screen for cardiotonic activity.

-

Ion-Exchange Chromatography: Pool active fractions and apply to a cation-exchange column (e.g., CM-cellulose). Elute with a salt gradient to separate proteins based on charge.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the active fractions using RP-HPLC to obtain highly pure this compound.

-

Verification: Confirm the purity and identity of the final product using techniques such as mass spectrometry and amino acid analysis.

Polypeptide Sequencing by Edman Degradation

The primary sequence of this compound was originally determined using Edman degradation.

Methodology:

-

Reduction and Alkylation: Reduce the disulfide bonds of the purified polypeptide and alkylate the resulting free cysteine residues to prevent re-oxidation.

-

N-terminal Labeling: React the N-terminal amino group of the polypeptide with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: Treat the PTC-polypeptide with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the polypeptide intact.

-

Conversion and Identification: Convert the unstable thiazolinone derivative to a more stable phenylthiohydantoin (PTH)-amino acid. Identify the PTH-amino acid by chromatography (e.g., HPLC) by comparing its retention time to known standards.

-

Repetitive Cycles: Repeat the labeling, cleavage, and identification steps sequentially to determine the amino acid sequence from the N-terminus.

Electrophysiological Analysis using Whole-Cell Patch Clamp

The effects of this compound on voltage-gated sodium channels are typically studied using the whole-cell patch-clamp technique on isolated cardiomyocytes.

Workflow for whole-cell patch-clamp analysis.

Methodology:

-

Cell Preparation: Isolate single ventricular myocytes from a suitable animal model (e.g., guinea pig, rat) by enzymatic digestion.

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate internal solution mimicking the intracellular ionic composition.

-

Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (GΩ seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Use a patch-clamp amplifier to control the cell's membrane potential (voltage clamp) and record the resulting ionic currents.

-

Data Acquisition: Apply specific voltage protocols to elicit and measure sodium currents in the absence (control) and presence of this compound in the extracellular solution.

-

Analysis: Analyze the recorded currents to determine the effects of this compound on parameters such as peak current amplitude, inactivation kinetics, and voltage-dependence of channel gating.

Conclusion

This compound is a well-characterized polypeptide toxin that serves as a valuable pharmacological tool for studying the structure and function of voltage-gated sodium channels. Its potent and selective action on the cardiac Nav1.5 isoform makes it a subject of ongoing interest in the field of cardiovascular drug development. The detailed understanding of its sequence, structure, and mechanism of action, facilitated by the experimental protocols outlined in this guide, provides a solid foundation for future research and therapeutic applications.

Anthopleurin-A: A Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthopleurin-A (Ap-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. As a potent modulator of voltage-gated sodium channels (NaV), it has become an invaluable tool for probing the structure and function of these critical ion channels. This document provides an in-depth examination of Ap-A's mechanism of action, focusing on its binding site, its profound effects on channel gating kinetics, and its notable isoform specificity. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Core Mechanism: Inhibition of Fast Inactivation via Site 3 Binding

This compound is classified as a "site 3" toxin, a group of polypeptide toxins that bind to a specific extracellular receptor site on the α-subunit of voltage-gated sodium channels.[1][2] The primary consequence of this interaction is a dramatic slowing and inhibition of the channel's fast inactivation process.[1][3][4]

Molecular Binding Site

Ap-A binds to the extracellular loop connecting the S3 and S4 transmembrane segments in domain IV (DIV) of the sodium channel α-subunit.[2] The S4 segment in each of the four domains (DI-DIV) acts as the channel's voltage sensor, moving outward in response to membrane depolarization to initiate channel activation.[2] By binding to the S3-S4 linker of DIV, Ap-A effectively "traps" the DIV S4 segment in its outward, activated position.[1][5] This action allosterically disrupts the conformational changes required for the fast inactivation gate to close the channel pore, leading to a persistent inward sodium current.[1][6]

Studies using chimeras of different sodium channel isoforms have confirmed that domain IV is the principal determinant for the binding affinity of Ap-A.[7] Mutagenesis experiments have further identified specific anionic residues within this S3-S4 loop as critical for toxin interaction, suggesting a key electrostatic component to the binding.[1][8]

Effects on Sodium Channel Gating Kinetics

The binding of Ap-A profoundly alters the gating properties of the sodium channel:

-

Inhibition of Fast Inactivation: The most significant effect is the marked slowing of the sodium current decay during sustained depolarization.[3][9] Ap-A selectively modifies the transition from the open state to the inactivated state (O→I) but has minimal effect on inactivation that occurs directly from the closed state.[1][10][11] This results in a prolonged channel open time and a persistent sodium influx.[6]

-

Modification of Activation: The effects on channel activation are less pronounced. Some studies report a slight increase in the peak sodium conductance (gNa) and a minor hyperpolarizing shift in the voltage-dependence of activation.[3][11]

-

Slowing of Recovery from Inactivation: Ap-A decreases the rate of recovery from inactivation. It particularly increases the slow time constant of recovery, which can lead to a use-dependent decrease in peak current amplitude during high-frequency stimulation.[3][9]

-

Reduction in Gating Charge: By locking the DIV S4 segment, Ap-A reduces the total gating charge (Qmax) that moves during depolarization.[5][10] The difference in gating charge measured before and after toxin application represents the charge associated with the movement of the DIV S4 segment.[10][12]

Quantitative Data on Ap-A's Effects

The following tables summarize the quantitative effects of this compound on various sodium channel parameters as documented in the literature.

Table 1: Effects of this compound on Sodium Channel Gating Parameters

| Parameter | Control Value | Value with Ap-A (50-240 nM) | Cell Type | Reference |

| Peak Na⁺ Conductance (gNa) | Baseline | ↑ 38 ± 5.5% | Guinea Pig Ventricular Myocytes | [3] |

| Inactivation Time Constant (τh) at -30 mV | 1.5 ± 0.2 ms | ↑ to 21 ± 5 ms | Neonatal Rat Ventricular Myocytes | [6] |

| Steady-State Inactivation (h∞) Midpoint | Baseline | Depolarizing shift of 1.9 ± 0.8 mV | Canine Cardiac Purkinje Cells | [11] |

| Steady-State Inactivation (h∞) Slope Factor | 5.9 ± 0.8 mV | ↑ to 8.0 ± 0.7 mV | Guinea Pig Ventricular Myocytes | [3] |

| Fast Recovery Time Constant from Inactivation | 4.1 ± 0.3 ms | ↑ to 6.0 ± 1.1 ms | Guinea Pig Ventricular Myocytes | [3][9] |

| Slow Recovery Time Constant from Inactivation | 66.2 ± 6.5 ms | ↑ to 188.9 ± 36.4 ms | Guinea Pig Ventricular Myocytes | [3][9] |

Table 2: Isoform Specificity and Affinity of Anthopleurins

| Toxin | Channel Isoform | Apparent Affinity (K₀.₅ / EC₅₀) | Assay Method | Reference |

| This compound (Ap-A) | Cardiac (NaV1.5) | ~14 nM | Ion Flux Assay | [1] |

| This compound (Ap-A) | Neuronal | ~400 nM | Ion Flux Assay | [1] |

| This compound (Ap-A) | Cardiac (NaV1.5) | ~2.5 nM | Electrophysiology | [1] |

| This compound (Ap-A) | Neuronal | ~120 nM | Electrophysiology | [1] |

| PCR3-7 (Novel Ap Toxin) | Cardiac (RT4-B cells) | 47 nM | Ion Flux Assay | [13] |

| PCR3-7 (Novel Ap Toxin) | Neuronal (N1E-115 cells) | 108 nM | Ion Flux Assay | [13] |

Key Experimental Protocols

The characterization of Ap-A's mechanism of action relies on a combination of electrophysiological, molecular, and biochemical techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique for studying the effects of Ap-A on ionic currents and gating kinetics in real-time.

-

Cell Preparation: Single myocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig ventricles or canine Purkinje fibers).[3] Alternatively, cell lines heterologously expressing specific NaV isoforms are used.

-

Recording Configuration: The whole-cell configuration of the patch-clamp technique is established, allowing control of the membrane potential and measurement of the resulting transmembrane sodium current (INa).

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: Cells are held at a negative potential (e.g., -140 mV) to ensure all channels are in a resting state.[3] A series of depolarizing voltage steps (e.g., from -100 mV to +40 mV) are applied to elicit INa and determine the effect of Ap-A on peak current amplitude and activation voltage-dependence.

-

Steady-State Inactivation (h∞): A two-pulse protocol is used. A long conditioning prepulse (e.g., 500 ms) to various potentials is applied to induce inactivation, followed by a test pulse to a constant potential (e.g., -30 mV) to measure the fraction of available channels.

-

Recovery from Inactivation: A two-pulse protocol with a variable inter-pulse interval at a negative holding potential is used to determine the time course of recovery from inactivation induced by a preceding depolarizing pulse.[3]

-

-

Data Analysis: The recorded currents are analyzed to extract key kinetic parameters, such as the time constant of inactivation (τh), peak conductance (gNa), and the voltage midpoints (V₁/₂) and slope factors of activation and inactivation curves.

Site-Directed Mutagenesis and Chimera Construction

These molecular techniques are essential for identifying the specific domains and amino acid residues involved in toxin binding.

-

Chimeric Channels: Chimeric NaV channels are created by swapping entire domains (e.g., swapping domain IV from the skeletal muscle isoform into the cardiac isoform) between channels that exhibit different affinities for Ap-A.[7] These chimeras are then expressed in a null system (e.g., Xenopus oocytes or HEK293 cells) and tested for Ap-A sensitivity using electrophysiology. This approach successfully identified domain IV as the key determinant of Ap-A's isoform preference.[7]

-

Point Mutations: Specific amino acid residues within the identified binding region (e.g., the DIV S3-S4 loop) are mutated to other residues (e.g., with different charge or size).[8] The effect of these mutations on the binding affinity and kinetics of Ap-A is then quantified to pinpoint critical interactive residues.

Ion Flux Assays

This biochemical method provides a higher-throughput means of assessing toxin potency (K₀.₅ or EC₅₀).

-

Principle: The assay measures the influx of ²²Na⁺ or a surrogate ion into a population of cells expressing a specific NaV isoform.

-

Methodology: Cells are incubated with a baseline channel activator, such as veratridine, which promotes a sustained channel opening.[13] Various concentrations of Ap-A are then added. By inhibiting inactivation, Ap-A enhances the veratridine-dependent sodium uptake. The amount of ion influx is quantified using scintillation counting or fluorescence, and the concentration-response curve is used to determine the K₀.₅ of the toxin.[13]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key pathways and processes described.

Figure 1: Mechanism of Action pathway for this compound on sodium channels.

Figure 2: Experimental workflow for whole-cell patch-clamp analysis of Ap-A effects.

Figure 3: Logical relationship explaining the isoform specificity of this compound.

References

- 1. Site-3 Toxins and Cardiac Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. Role for Pro-13 in directing high-affinity binding of anthopleurin B to the voltage-sensitive sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]

- 6. Persistent sodium currents induced by this compound and their relationship to early afterdepolarizations in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differences in the binding sites of two site-3 sodium channel toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A specific interaction between the cardiac sodium channel and site-3 toxin anthopleurin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modification of cardiac Na+ channels by this compound: effects on gating and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Voltage-dependent open-state inactivation of cardiac sodium channels: gating current studies with this compound toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Identification and characterization of novel sodium channel toxins from the sea anemone Anthopleura xanthogrammica - PubMed [pubmed.ncbi.nlm.nih.gov]

Anthopleurin-A as a Sea Anemone Alarm Pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Anthopleurin-A (AP-A) and its role as an alarm pheromone in the sea anemone, Anthopleura elegantissima. Wounded individuals of this species release AP-A, triggering a characteristic withdrawal and contraction response in nearby conspecifics, a crucial survival mechanism against predation.[1] This document details the biochemical properties of AP-A, the current understanding of its signaling pathway, and comprehensive experimental protocols for studying this fascinating chemosensory interaction.

Core Concepts

This compound is a polypeptide component of sea anemone venom that dually functions as a potent toxin and a chemical alarm signal.[1] When an Anthopleura elegantissima is damaged, the release of AP-A into the surrounding water alerts other anemones to the presence of a threat, inducing them to retract their tentacles and oral disc to minimize exposure to predators.[1]

Quantitative Data

The biological activity of the alarm pheromone, referred to in early literature as "anthopleurine," is highly potent. The median effective concentration (EC50) required to elicit the withdrawal response has been determined, although more extensive dose-response and kinetic data are needed for a complete understanding.

| Parameter | Value | Species | Reference |

| Median Effective Concentration (EC50) | 3.5 x 10-10 M | Anthopleura elegantissima | [2] |

Signaling Pathway

The alarm response to this compound is initiated by its interaction with specific receptors on the surface of the sea anemone's tentacles. While the receptor has not been definitively isolated, the downstream signaling cascade is strongly suggested to involve the modulation of voltage-gated sodium channels.

Anthopleurins are known to bind to these channels and slow their inactivation, leading to a prolonged state of depolarization.[1] This sustained excitation of nerve or muscle cells is the likely trigger for the widespread muscle contraction that constitutes the visible alarm response—the withdrawal of tentacles and constriction of the body column.

Interestingly, the amino acid L-proline has been identified as a competitive inhibitor of the alarm pheromone response.[3] This suggests that L-proline may compete with this compound for binding to the same or an allosterically linked receptor site, thereby preventing the initiation of the signaling cascade. This inhibitory mechanism may play a role in preventing the anemone from responding to the alarm pheromone when feeding cues (which can include proline) are present.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the alarm pheromone response in Anthopleura elegantissima.

Pheromone Extraction and Purification

A standardized method for obtaining this compound is crucial for reproducible bioassays.

Objective: To isolate and purify this compound from Anthopleura elegantissima.

Materials:

-

Anthopleura elegantissima specimens

-

Seawater (filtered)

-

Distilled water

-

Homogenizer

-

Centrifuge and tubes

-

Ion-exchange chromatography columns and resins

-

Spectrophotometer

Procedure:

-

Collect healthy Anthopleura elegantissima specimens and maintain them in a controlled aquarium environment.

-

Homogenize the anemone tissues in cold, distilled water.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant, which contains the crude extract.

-

Subject the crude extract to ion-exchange chromatography to separate the components based on charge.

-

Elute the fractions and monitor the absorbance at 280 nm to detect protein-containing fractions.

-

Test the fractions for alarm pheromone activity using the bioassay described below.

-

Pool the active fractions and perform further purification steps as necessary (e.g., size-exclusion chromatography, HPLC).

Alarm Pheromone Bioassay

This bioassay is designed to quantify the withdrawal response of Anthopleura elegantissima to this compound.

Objective: To determine the dose-response relationship of the alarm pheromone.

Materials:

-

Healthy, acclimated Anthopleura elegantissima of a similar size

-

Individual glass bowls or beakers

-

Filtered seawater

-

Solutions of purified this compound at various concentrations

-

Control solution (seawater or vehicle)

-

Pipettes

-

Video recording equipment (optional, for detailed behavioral analysis)

-

Timer

Procedure:

-

Place individual anemones in separate bowls with a standard volume of filtered seawater and allow them to acclimate until fully expanded.

-

Prepare a series of dilutions of the purified this compound in seawater.

-

Introduce a small, precise volume of a test concentration of this compound into the water surrounding the anemone. For the control group, add an equal volume of seawater.

-

Immediately start a timer and observe the anemone's response.

-

Quantify the response. This can be done by:

-

Binary scoring: Record whether a withdrawal response (tentacle retraction and column contraction) occurs within a set time frame (e.g., 2 minutes).

-

Latency to respond: Measure the time from stimulus introduction to the first sign of tentacle retraction.

-

Magnitude of response: Score the degree of contraction on a predefined scale (e.g., 0 = no response, 1 = partial tentacle retraction, 2 = full tentacle and oral disc retraction, 3 = full retraction and column contraction).

-

-

After each trial, replace the water in the bowl with fresh seawater and allow the anemone a sufficient recovery period (e.g., 1-2 hours) before the next trial.

-

Repeat the procedure for each concentration and the control, using multiple anemones for each condition to ensure statistical power.

-

Analyze the data to generate a dose-response curve, from which the EC50 can be calculated.

Electrophysiological Recording

This protocol outlines a general approach for recording the electrical activity of sea anemone tentacles in response to chemosensory stimulation.

Objective: To measure the electrophysiological response of tentacle nerve cells to this compound.

Materials:

-

Anthopleura elegantissima specimens

-

Dissecting microscope

-

Micro-manipulators

-

Glass microelectrodes

-

Amplifier and data acquisition system

-

Perfusion system

-

Seawater

-

Solutions of this compound

Procedure:

-

Isolate a tentacle from an anemone and place it in a recording chamber with a constant flow of seawater.

-

Using a micro-manipulator, carefully place a glass microelectrode onto the surface of the tentacle to record extracellular nerve impulses.

-

Establish a baseline recording of spontaneous neural activity.

-

Switch the perfusion to a solution containing a known concentration of this compound.

-

Record the changes in the frequency and amplitude of nerve impulses.

-

Wash out the this compound with normal seawater and record the return to baseline activity.

-

Repeat with different concentrations of this compound to determine the dose-dependent effect on neural firing.

Future Directions

While significant progress has been made in understanding the role of this compound as an alarm pheromone, several areas warrant further investigation. The definitive identification and characterization of the this compound receptor is a key next step. Elucidating the full downstream signaling cascade, beyond the involvement of sodium channels, will provide a more complete picture of this chemosensory pathway. Furthermore, a more detailed quantitative analysis of the behavioral response, including the influence of environmental factors, will enhance our understanding of the ecological significance of this chemical communication. The development of synthetic this compound analogs could also be a valuable tool for probing the structure-activity relationship of the pheromone and its receptor, with potential applications in the development of novel pharmaceuticals.

References

The Dual-Faceted Biological Role of Anthopleurin-A in Anthopleura elegantissima: A Toxin and a Sentinel

An In-depth Technical Guide for Researchers and Drug Development Professionals

The aggregating sea anemone, Anthopleura elegantissima, a common inhabitant of the rocky intertidal zones of the Pacific Ocean, possesses a sophisticated chemical arsenal for survival. Central to this defense and predatory strategy is Anthopleurin-A (ApA), a potent polypeptide toxin. This technical guide delves into the core biological functions of ApA, its mechanism of action, and the experimental methodologies used to elucidate its properties, providing a comprehensive resource for scientists and professionals in pharmacology and drug development.

Executive Summary

This compound is a 49-amino acid polypeptide that plays a crucial dual role in the biology of Anthopleura elegantissima. Primarily, it functions as a potent neurotoxin deployed for both predation and defense against predators. Its mechanism of action involves a high-affinity binding to voltage-gated sodium channels, which leads to a delay in their inactivation and results in prolonged action potentials and increased cellular excitability. This is particularly effective in the cardiac and nervous systems of its prey and predators. Concurrently, ApA acts as an alarm pheromone, released upon tissue damage, to signal danger to nearby clonal aggregations of anemones, prompting them to contract and defend themselves. The profound physiological effects of ApA, especially its positive inotropic action on cardiac muscle, have made it a valuable molecular probe for studying sodium channel function and a potential lead compound in the development of novel cardiotonic agents.

The Ecological Significance of this compound

The primary biological role of this compound for Anthopleura elegantissima is rooted in its ecological interactions. The toxin is a key component of the anemone's venom, which is delivered via specialized stinging organelles called nematocysts located in its tentacles and other tissues.

-

Predation: ApA facilitates the capture of small fish, crustaceans, and other organisms that come into contact with the anemone's tentacles. The toxin rapidly paralyzes prey by disrupting neuromuscular transmission.

-

Defense: When threatened by predators, the anemone releases ApA, which acts as a powerful deterrent. The distribution of the toxin is not uniform throughout the anemone's body; the body regions most exposed to predators contain the highest concentrations of Anthopleurins[1].

-

Alarm Pheromone: Upon injury, the release of ApA into the water serves as a chemical alarm signal to other anemones in the vicinity[1]. This triggers a defensive response, causing them to withdraw their tentacles and contract their bodies to minimize exposure to potential threats[1].

Molecular and Pharmacological Profile

This compound is a water-soluble protein with a molecular weight of approximately 5183 Daltons, characterized by a stable structure maintained by three disulfide bridges[1]. It belongs to a family of sea anemone toxins that target voltage-gated sodium channels.

Mechanism of Action

This compound exerts its effects by binding to receptor site 3 on the extracellular surface of voltage-gated sodium channels (NaV)[2]. This binding modifies the channel's gating properties, specifically by slowing the inactivation process. The prolonged influx of sodium ions during an action potential leads to a number of physiological effects, most notably an increase in the force of contraction in cardiac muscle, known as a positive inotropic effect.

Quantitative Data

The potency and effects of this compound and its isoforms have been quantified in various experimental models.

| Parameter | Value | Species/Model | Reference |

| Inotropic Effect (in vitro) | |||

| Threshold Concentration | 0.2 x 10-8 M | Isolated cat heart papillary muscles | [1] |

| Effective Concentration | 50 nM | - | [3] |

| Comparative Potency | >200 times more potent than digoxin on a molar basis | Isolated cat heart papillary muscles | [1] |

| Inotropic Effect (in vivo) | |||

| Dose for 25% Increase in Contractile Force | 2.6 µg/kg | Anesthetized dogs | [1] |

| Toxicity | |||

| Geometric Mean Lethal Dose (LD50) | 19.3 µg/kg i.v. | Dogs | [1] |

| Related Toxins from A. elegantissima | |||

| LD50 of APE 1-1 | 10 µg/kg | Crab (Carcinus maenas) | [4] |

| LD50 of APE 5-3 | 50 µg/kg | Crab (Carcinus maenas) | [4] |

Experimental Protocols

The study of this compound has necessitated the development and application of various specialized experimental procedures.

Toxin Isolation and Purification

A common protocol for isolating Anthopleurins from Anthopleura elegantissima involves the following steps:

-

Homogenization: Whole anemones or dissected tissues are homogenized in a buffered aqueous-ethanolic solution.

-

Extraction: The homogenate is centrifuged, and the supernatant containing the crude extract is collected.

-

Dialysis: The crude extract is dialyzed against distilled water using a membrane with an appropriate molecular weight cutoff (e.g., 3500 Da) to remove small molecules and salts.

-

Chromatography: The dialyzed extract is subjected to a series of chromatographic steps for purification:

-

Anion Exchange Chromatography: Using a resin such as QAE-Sephadex at a specific pH (e.g., pH 8) to separate molecules based on their charge.

-

Gel Filtration Chromatography: Using a resin like Sephadex G-50 to separate proteins based on their size.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reverse-phase column (e.g., C18) to achieve high purity of the toxin.

-

Assessment of Inotropic Activity

The positive inotropic effect of this compound is a key aspect of its biological activity and can be measured as follows:

In Vitro Assay using Isolated Papillary Muscle:

-

Preparation: Papillary muscles are dissected from the heart of a suitable animal model (e.g., cat, rabbit) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Stimulation: The muscle is stimulated electrically at a fixed frequency to induce contractions.

-

Measurement: The isometric or isotonic contractile force is measured using a force transducer connected to a recording system.

-

Drug Application: After a stabilization period, increasing concentrations of this compound are added to the organ bath, and the change in contractile force is recorded to determine the dose-response relationship.

Electrophysiological Recording

The effect of this compound on voltage-gated sodium channels is studied using electrophysiological techniques, such as the whole-cell patch-clamp method:

-

Cell Preparation: Isolated cardiac myocytes or neuronal cells expressing the sodium channel of interest are used.

-

Recording: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -140 mV). A series of voltage steps are then applied to activate the sodium channels.

-

Data Acquisition: The resulting sodium currents are recorded and analyzed. The application of this compound to the external solution will cause a characteristic slowing of the current inactivation, which can be quantified.

Signaling Pathways and Logical Relationships

The biological effects of this compound are a direct consequence of its interaction with voltage-gated sodium channels. The following diagrams illustrate the mechanism of action and the experimental workflow for its characterization.

Caption: Mechanism of this compound's positive inotropic effect.

Caption: Experimental workflow for the study of this compound.

Conclusion

This compound from Anthopleura elegantissima is a remarkable example of a natural toxin that has been evolutionarily honed for multiple biological roles. Its potent and specific interaction with voltage-gated sodium channels makes it an invaluable tool for neurobiology and pharmacology. The detailed understanding of its structure, function, and mechanism of action not only provides insights into the chemical ecology of sea anemones but also opens avenues for the rational design of novel therapeutics, particularly for cardiovascular disorders. Continued research into this and other marine toxins will undoubtedly unveil further complexities of ion channel function and offer new opportunities for drug discovery.

References

An In-depth Technical Guide to the Isoforms of Anthopleurin and Their Functions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isoforms of Anthopleurin, potent polypeptide toxins isolated from sea anemones of the Anthopleura genus. This document details their molecular characteristics, functional effects on voltage-gated sodium channels, and the downstream cellular consequences. Furthermore, it outlines key experimental methodologies for their study and presents signaling pathways and experimental workflows using Graphviz visualizations.

Introduction to Anthopleurin Isoforms